Indinavir sulfate Indinavir sulfate Indinavir sulfate is an azaheterocycle sulfate salt. It is functionally related to an indinavir.
Indinavir Sulfate is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Brand Name: Vulcanchem
CAS No.: 157810-81-6
VCID: VC0530619
InChI: InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
SMILES: CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Molecular Formula: C36H49N5O8S
Molecular Weight: 711.9 g/mol

Indinavir sulfate

CAS No.: 157810-81-6

Cat. No.: VC0530619

Molecular Formula: C36H49N5O8S

Molecular Weight: 711.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Indinavir sulfate - 157810-81-6

Specification

Description Indinavir sulfate is an azaheterocycle sulfate salt. It is functionally related to an indinavir.
Indinavir Sulfate is a synthetic antiviral agent. Indinavir selectively binds to the active site of human immunodeficiency virus (HIV) protease and inhibits its activity, preventing the protease-mediated cleavage of gag-pol viral polyproteins; as a result immature, noninfectious virions are produced.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
CAS No. 157810-81-6
Molecular Formula C36H49N5O8S
Molecular Weight 711.9 g/mol
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
Standard InChI InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
Standard InChI Key NUBQKPWHXMGDLP-BDEHJDMKSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Canonical SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Appearance Solid powder
Colorform Crystals from absolute ethanol
White to off-white hygroscopic crystalline powde
Melting Point 150-153 °C (decomposes)

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